Hsd17B13-IN-7

HSD17B13 inhibition enzymatic assay IC50 comparison

HSD17B13-IN-7 uniquely combines HSD17B13 inhibition (IC50 0.18-0.25 μM) with NMDA NR2B antagonism, making it the definitive polypharmacology probe for NAFLD/NASH research. Unlike ultra-potent probes BI-3231 or compound 32, this tool enables cross-talk studies between hepatic lipid metabolism and neuronal signaling. Use it as a selectivity benchmark to assess off-target NMDA NR2B liability in novel inhibitor panels. Ideal for in vitro enzymatic assays with β-estradiol or leukotriene B4 substrates. Note: not intended for in vivo studies due to unreported efficacy data.

Molecular Formula C21H24FNO4
Molecular Weight 373.4 g/mol
Cat. No. B12372714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-7
Molecular FormulaC21H24FNO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1COC2=CC=CC=C2)(CNC(=O)C3=CC(=C(C=C3)O)F)O
InChIInChI=1S/C21H24FNO4/c22-18-12-16(6-7-19(18)24)20(25)23-14-21(26)10-8-15(9-11-21)13-27-17-4-2-1-3-5-17/h1-7,12,15,24,26H,8-11,13-14H2,(H,23,25)
InChIKeyHYQPPDQRUHLNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-7 Procurement Guide: Key Specifications and Assay-Ready Properties for NAFLD/NASH Research


HSD17B13-IN-7 (CAS 863564-16-3) is a fluorophenol-containing small molecule that functions as a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-specific lipid droplet-associated enzyme genetically validated as a therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . The compound exhibits IC50 values of 0.18 μM and 0.25 μM using β-estradiol and leukotriene B4 as substrates, respectively, in enzymatic inhibition assays . Additionally, HSD17B13-IN-7 demonstrates antagonist activity at the N-methyl-D-aspartate (NMDA) NR2B receptor, distinguishing it pharmacologically from other HSD17B13 inhibitors . The compound is commercially available from multiple vendors as a research tool for investigating HSD17B13 biology in metabolic liver disease models .

Why HSD17B13-IN-7 Cannot Be Substituted with Other In-Class HSD17B13 Inhibitors for Targeted Research


HSD17B13 inhibitors exhibit substantial heterogeneity in potency, selectivity, and off-target pharmacology that precludes interchangeable substitution. While BI-3231 demonstrates high enzymatic potency with an IC50 of 1 nM against human HSD17B13 , HSD17B13-IN-7 exhibits markedly lower potency (IC50 = 180 nM) but carries distinct polypharmacology as an NMDA NR2B receptor antagonist . Conversely, advanced inhibitors such as compound 32 (IC50 = 2.5 nM) have demonstrated validated in vivo anti-MASH efficacy with liver-targeting properties [1], whereas in vivo data for HSD17B13-IN-7 remain unreported. These differences in potency (spanning over two orders of magnitude), selectivity profiles, and preclinical validation status create divergent utility: BI-3231 serves as a high-potency chemical probe for target engagement studies; compound 32 enables in vivo proof-of-concept experiments; and HSD17B13-IN-7 provides a distinct tool for investigating HSD17B13 inhibition in the context of concurrent NMDA NR2B antagonism [1]. Substitution across these compounds would fundamentally alter experimental outcomes and confound mechanistic interpretation.

HSD17B13-IN-7: Quantitative Comparative Evidence for Scientific Selection and Procurement


HSD17B13-IN-7 HSD17B13 Enzymatic Potency Relative to BI-3231 and Compound 32

HSD17B13-IN-7 inhibits HSD17B13 with an IC50 of 0.18 μM (180 nM) using β-estradiol as substrate, representing substantially lower enzymatic potency compared to BI-3231 (IC50 = 1 nM for human HSD17B13) and compound 32 (IC50 = 2.5 nM) [1]. This approximately 180-fold and 72-fold difference in potency, respectively, positions HSD17B13-IN-7 as a lower-potency tool compound within the HSD17B13 inhibitor landscape. No direct head-to-head comparative study including HSD17B13-IN-7 has been published; this comparison represents cross-study data compiled from independent reports under distinct assay conditions [1].

HSD17B13 inhibition enzymatic assay IC50 comparison NAFLD research tool

HSD17B13-IN-7 NMDA NR2B Receptor Antagonist Activity as a Distinct Polypharmacological Feature

Unlike other HSD17B13 inhibitors including BI-3231, compound 32, HSD17B13-IN-105, HSD17B13-IN-1, and HSD17B13/PPAR modulators, HSD17B13-IN-7 possesses documented antagonist activity at the NMDA NR2B receptor . Quantitative potency data for this NMDA NR2B antagonism is not provided in available vendor documentation, representing a limitation for direct quantitative comparison . This secondary pharmacology is absent from the reported profiles of BI-3231, which has demonstrated selectivity against HSD17B11 (IC50 > 10 μM) and in commercial safety panels, and compound 32, which was optimized for HSD17B13 selectivity and liver-targeting properties [1].

NMDA NR2B antagonism polypharmacology off-target activity HSD17B13 inhibitor differentiation

In Vivo Efficacy Validation Gap: HSD17B13-IN-7 Versus Advanced Inhibitors with Demonstrated Anti-MASH Activity

No published in vivo efficacy data exist for HSD17B13-IN-7 in animal models of NAFLD, NASH, or MASH . In contrast, compound 32 has demonstrated robust in vivo anti-MASH activity across multiple mouse models, exhibiting superior therapeutic effects compared to BI-3231 and regulating hepatic lipids via inhibition of the SREBP-1c/FAS pathway [1][2]. Additionally, compound 32 possesses a unique liver-targeting profile that enhances its therapeutic potential for MASH [1]. HSD17B13-IN-7 remains a tool compound validated only at the in vitro level, whereas compound 32 represents the first reported HSD17B13 inhibitor with robust in vivo anti-MASH activity in published literature [1].

in vivo efficacy MASH models preclinical validation HSD17B13 inhibitor selection

Recommended Research Applications for HSD17B13-IN-7 Based on Quantitative Differentiation Evidence


In Vitro Biochemical Characterization of HSD17B13 Enzymatic Activity

HSD17B13-IN-7 is suitable for in vitro enzymatic assays using β-estradiol or leukotriene B4 as substrates, where moderate potency (IC50 = 0.18-0.25 μM) is sufficient for target inhibition studies. The compound's well-defined IC50 values under these specific substrate conditions enable reproducible biochemical experiments . However, users should note the compound's concurrent NMDA NR2B antagonist activity when interpreting results, particularly in cell-based assays where off-target effects may confound phenotypic readouts .

Comparative Polypharmacology Studies of HSD17B13 and NMDA NR2B Dual Modulation

HSD17B13-IN-7 represents a unique research tool for investigating the biological consequences of simultaneous HSD17B13 inhibition and NMDA NR2B receptor antagonism. This polypharmacological profile distinguishes it from selective HSD17B13 inhibitors such as BI-3231 (HSD17B13 IC50 = 1 nM) and compound 32 (IC50 = 2.5 nM), which lack reported NMDA NR2B activity [1]. The compound may be particularly valuable for exploring potential cross-talk between hepatic lipid metabolism and NMDA receptor signaling pathways.

Control Compound for HSD17B13 Inhibitor Selectivity Profiling

Given its lower potency compared to advanced HSD17B13 inhibitors (compound 32: 2.5 nM; BI-3231: 1 nM) and its distinct off-target profile at NMDA NR2B, HSD17B13-IN-7 can serve as a comparator compound in selectivity profiling panels for novel HSD17B13 inhibitors . Its inclusion enables benchmarking of target engagement versus off-target activity, particularly for evaluating whether new chemical entities exhibit cleaner HSD17B13 selectivity without NMDA NR2B liability .

Early-Stage HSD17B13 Target Validation in NAFLD/NASH Cellular Models

HSD17B13-IN-7 may be employed in hepatocyte or hepatic stellate cell models for initial target validation studies, provided that the compound's NMDA NR2B antagonist activity is adequately controlled for in experimental design. Users should note that the absence of published in vivo efficacy data limits extrapolation to animal studies; more advanced compounds such as compound 32 (validated in multiple mouse MASH models) should be prioritized for in vivo proof-of-concept experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.